2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole

Description

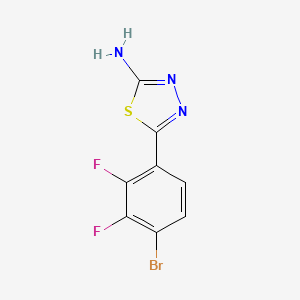

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole is a halogenated thiadiazole derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The compound features a 4-bromo-2,3-difluorophenyl substituent at the 5-position of the thiadiazole ring and an amino group at the 2-position.

The fluorine atoms, known for their electronegativity and small atomic radius, may stabilize molecular interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C8H4BrF2N3S |

|---|---|

Molecular Weight |

292.11 g/mol |

IUPAC Name |

5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H4BrF2N3S/c9-4-2-1-3(5(10)6(4)11)7-13-14-8(12)15-7/h1-2H,(H2,12,14) |

InChI Key |

KXULTHIKKIGOMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C2=NN=C(S2)N)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2,3-difluoroaniline with thiocarbonyl compounds under acidic or basic conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Agrochemicals: It serves as a precursor for the synthesis of herbicides, fungicides, and insecticides.

Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific kinases or modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations:

Halogenation Effects: Bromine and chlorine substituents enhance cytotoxicity and antimicrobial activity compared to non-halogenated analogs. For example, 2-Amino-5-(4-chloro-3-fluorophenyl)-1,3,4-thiadiazole shows superior anticancer activity due to its ability to disrupt cellular processes . The bromine atom in the target compound may improve pharmacokinetic properties, such as half-life, by reducing metabolic degradation .

Fluorine Substitution :

- Fluorine atoms increase electronegativity and stabilize molecular interactions. The tetrafluorinated analog in exhibits enhanced neuroprotective effects, suggesting the target compound’s difluoro substituents could confer similar benefits.

Methoxy vs. Nitro Groups: Methoxy groups (e.g., 4-OCH₃ in ) alter solubility and antimicrobial specificity, while nitro groups (e.g., 4-NO₂ in ) enhance reactivity in synthetic pathways. The target compound lacks these groups, prioritizing halogen-driven bioactivity.

Unsubstituted Derivatives :

- Compounds without halogen or electron-withdrawing groups (e.g., simple phenyl derivatives) exhibit reduced biological activity, highlighting the necessity of substituents for therapeutic efficacy .

Research Findings and Mechanistic Insights

- Antimicrobial Activity : Halogenated thiadiazoles disrupt bacterial membrane integrity. The target compound’s bromine and fluorine atoms may synergistically enhance this effect by increasing lipophilicity and target binding .

- Anticancer Potential: Analogous compounds interfere with cancer cell proliferation via enzyme inhibition (e.g., thymidylate synthase) or apoptosis induction. The bromine atom’s steric bulk in the target compound could improve selectivity for tumor cells .

- Synthetic Versatility : The 4-bromo-2,3-difluorophenyl group allows for further derivatization, such as Suzuki coupling or nucleophilic substitution, to generate libraries of bioactive molecules .

Biological Activity

2-Amino-5-(4-bromo-2,3-difluorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure features a thiadiazole ring substituted with an amino group and a bromo-difluorophenyl group. Its molecular formula is with a molecular weight of approximately 251.09 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.09 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Specifically:

- Antibacterial Activity : The compound has shown effectiveness against several Gram-positive and Gram-negative bacteria. In vitro studies indicate that it has a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as streptomycin and ciprofloxacin .

- Antifungal Activity : It also exhibits antifungal properties against strains like Candida albicans and Aspergillus niger, with reported inhibition rates ranging from 58% to 66% compared to fluconazole .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

- Study on Antibacterial Efficacy : A recent study assessed the antibacterial activity of various thiadiazole derivatives including the target compound. Results showed that it inhibited Staphylococcus aureus with an MIC of 32 µg/mL, outperforming some conventional antibiotics .

- Antifungal Evaluation : Another investigation focused on the antifungal properties of the compound against A. niger. The results indicated an MIC of 40 µg/mL, demonstrating its potential as an antifungal agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : The compound could intercalate into DNA or disrupt its replication process in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.